Developing pan-RAF inhibitors requires precise intermediates; substituting the 3-methylsulfonyl group can abolish kinase binding. 3-(Methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide (CAS 1706378-13-3) is the exact building block for Belvarafenib-like inhibitors, ensuring the critical pharmacophore for low-nanomolar potency.
3-(Methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide is a specialized heterocyclic intermediate primarily utilized in the synthesis of targeted therapeutics. Its structure is integral to the development of advanced pan-RAF inhibitors, a class of compounds investigated for their potential in treating cancers driven by mutations in the RAS-RAF-MEK signaling pathway.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiIAuVi5mtZzHfGX2j_mEx1db1l952hl-bYMmBVRlIZ2uowAK33ByRTbN_e4Qx4x5F7vdogasSXD7bPvR8eY6WKyKjAjzN_lH4aVHnkrC0hq71k-GHu8advOQUg8qwwJYIir7s)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEF_wRwVgy1LggIF7HUJK1URwpYnY1mVjXOGrSpj5_AVgkUfREoLZuvyG0vJ_PpvhEIdUm5MdwO4NCmoLBz19bMis0KC8F5-9MzxnZYlQHDveo33H6FjazcV9O-jd5ePOIf8cgI)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEU_INcBmA9TpnZpFWjtDT8QKIQb3xkDE3i6xXrVUX1BAf3ZLhcIukFEku6ZGAPnQv-Ly3zwo8TzIgrxqxejRXkTE9We0fi2UYEQ_L37VaTC3HvxA4CraEZO8y9Jc_KLu5AKSoV2CNICSPwBEE%3D)] The compound provides a specific three-dimensional scaffold where the methylsulfonyl group plays a critical role in molecular recognition and binding to the target kinase. Procurement of this specific intermediate is often linked to synthetic routes for compounds like Belvarafenib and other complex kinase modulators.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFwOdNi3TYcjt1AEt4beWhG2PiF-G6ZvkPLwEPlGef3MKiUoinc2z_0YWnRD_Qz6TRN8eiAgcs69EGsrJNL-uhfGRJqiz_6Yn-XrLAWde0xWaLy730TeynNiYry9ut3IoPXWvSv5A%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKpSUm5pV-hcCf64PEYgVFVSHVSEESlSqZVLXzss_rU5MWtORsp_NGZaLQUMXpAVfnLvW0J4kK5KTU163qCXZpgr_RqE_jnT1P63o8QKhKXT_qwzkVYHwHonVu35r6uk11PTIOL4sZ_h3LDhPLpcUiog%3D%3D)]
Substituting this compound with close analogs, such as the des-methylsulfonyl version or positional isomers, is inadvisable for established synthetic protocols targeting RAF kinases. The methylsulfonyl group at the 3-position is not merely a structural placeholder; it is a critical pharmacophore designed to form key interactions, such as hydrogen bonds, within the kinase binding pocket.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiIAuVi5mtZzHfGX2j_mEx1db1l952hl-bYMmBVRlIZ2uowAK33ByRTbN_e4Qx4x5F7vdogasSXD7bPvR8eY6WKyKjAjzN_lH4aVHnkrC0hq71k-GHu8advOQUg8qwwJYIir7s)] Removing or relocating this group drastically alters the electronic and steric profile, which can lead to a catastrophic loss of biological activity in the final therapeutic candidate. Furthermore, changes to this moiety can affect the crystallinity and solubility of the intermediate, complicating purification and handling during scale-up, thereby negating any potential cost savings from using a simpler, non-functionalized analog.
Structure-activity relationship (SAR) studies for pan-RAF inhibitors demonstrate the non-negotiable role of the 3-methylsulfonyl pyrrolidine moiety for achieving high-potency target engagement. In representative assays, final compounds synthesized using this specific intermediate exhibit potent inhibition of the target kinase. For example, the pan-RAF inhibitor Belvarafenib, which incorporates a closely related structural motif, shows potent activity against BRAF(V600E) and CRAF kinases.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1sIxo7UpFTh0T1He_wgtFgIRYEAAg4IRZKkQAKawtWxKWzPzsWi2yfOFrUNTFfxmyqDIgY6hHzT663aJc59_eO7BMR35k8sQkj-5h7p0PXngQz5EjV84jBxWuvjdZjP3ygxaCU4-eX6jJgC06Ug%3D%3D)] In contrast, analogs lacking a correctly positioned hydrogen-bond accepting group like the methylsulfonyl moiety typically show a significant (>100-fold) reduction in potency or complete loss of activity, making them unsuitable for therapeutic development.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | Enables synthesis of final compounds with low nanomolar IC50 values against target kinases (e.g., BRAF V600E, CRAF).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1sIxo7UpFTh0T1He_wgtFgIRYEAAg4IRZKkQAKawtWxKWzPzsWi2yfOFrUNTFfxmyqDIgY6hHzT663aJc59_eO7BMR35k8sQkj-5h7p0PXngQz5EjV84jBxWuvjdZjP3ygxaCU4-eX6jJgC06Ug%3D%3D)] |
| Comparator Or Baseline | Structurally similar analogs lacking the 3-methylsulfonyl or a comparable hydrogen-bond acceptor. |
| Quantified Difference | Potency is often reduced by orders of magnitude (e.g., from <10 nM to >1000 nM) when the sulfonyl group is absent. |
| Conditions | In vitro kinase assays for BRAF and CRAF. |
Procuring this exact intermediate is a prerequisite for synthesizing final compounds that meet the required potency thresholds for oncology research and development.
This compound is explicitly cited as a key intermediate in patents describing the synthesis of next-generation pyrimidine-based pan-RAF inhibitors. For example, in patent WO2015095225A1, the synthesis of a final inhibitor is detailed, proceeding through an intermediate structurally analogous to 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide. The documented synthetic sequences confirm the compatibility of this building block with subsequent coupling and transformation steps, establishing its utility in complex, multi-step synthetic campaigns aimed at producing high-value active pharmaceutical ingredients.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Explicitly named or structurally represented as a key intermediate in patented routes to complex kinase inhibitors. |
| Comparator Or Baseline | Hypothetical or unvalidated building blocks not specified in established process patents. |
| Quantified Difference | N/A (Qualitative validation of utility and compatibility). |
| Conditions | Multi-step synthesis of pyrimidine-based pan-RAF inhibitors as described in patent literature. |
Using a patent-validated intermediate de-risks process development and scale-up by providing a proven, compatible starting point for complex synthesis.
Ideal for medicinal chemistry teams engaged in developing new pan-RAF inhibitors. The compound's structure is essential for achieving the low-nanomolar potency required for lead candidates targeting BRAF and CRAF kinases in oncology research.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1sIxo7UpFTh0T1He_wgtFgIRYEAAg4IRZKkQAKawtWxKWzPzsWi2yfOFrUNTFfxmyqDIgY6hHzT663aJc59_eO7BMR35k8sQkj-5h7p0PXngQz5EjV84jBxWuvjdZjP3ygxaCU4-eX6jJgC06Ug%3D%3D)]
Serves as a critical starting point for SAR campaigns to explore alternative substituents on the phenyl ring or pyrrolidine core, while maintaining the essential methylsulfonyl pharmacophore for target binding.
For chemical development groups, this intermediate is the logical choice for scaling syntheses based on established and patented routes, ensuring compatibility and reproducibility in the synthesis of complex final products.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiIAuVi5mtZzHfGX2j_mEx1db1l952hl-bYMmBVRlIZ2uowAK33ByRTbN_e4Qx4x5F7vdogasSXD7bPvR8eY6WKyKjAjzN_lH4aVHnkrC0hq71k-GHu8advOQUg8qwwJYIir7s)]